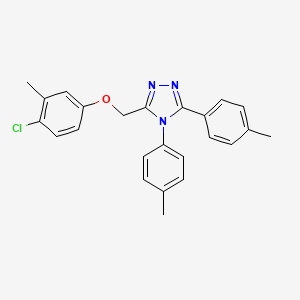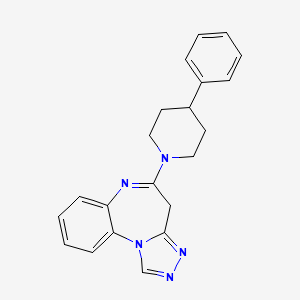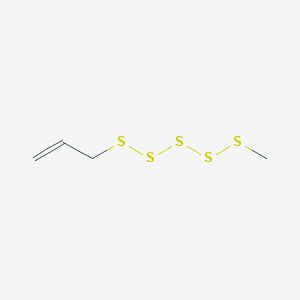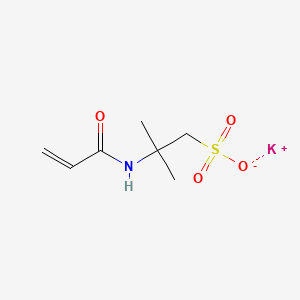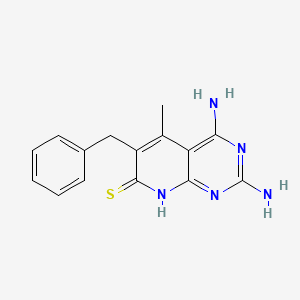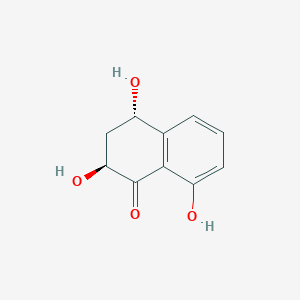
2,4,8-Trihydroxy-1-tetralone, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- typically involves the hydroxylation of tetralone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, trans-(-)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated tetralone derivatives.
Scientific Research Applications
2,4,8-Trihydroxy-1-tetralone, trans-(-)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-: A stereoisomer with different spatial arrangement of hydroxyl groups.
1-Tetralone: A related compound lacking the hydroxyl groups.
2-Tetralone: Another derivative with a different substitution pattern.
Uniqueness
2,4,8-Trihydroxy-1-tetralone, trans-(-)- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its trans-configuration allows for specific interactions with molecular targets, differentiating it from its cis-isomer and other tetralone derivatives .
Properties
CAS No. |
330477-81-1 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8-/m0/s1 |
InChI Key |
FHAMKLIXDLEUPK-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


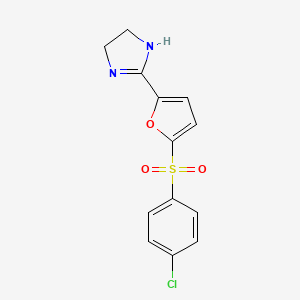
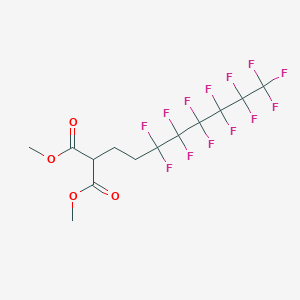
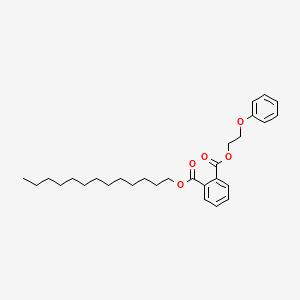

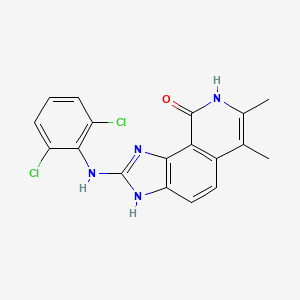
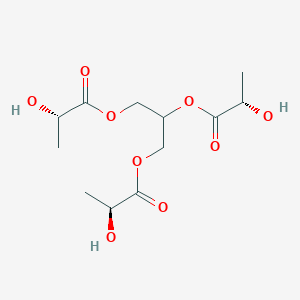
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

